A Comprehensive Technical Guide to 1,3,6-Hexanetricarbonitrile (CAS: 1772-25-4)
A Comprehensive Technical Guide to 1,3,6-Hexanetricarbonitrile (CAS: 1772-25-4)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of 1,3,6-Hexanetricarbonitrile (HTCN), a versatile chemical compound with significant potential in organic synthesis and materials science. This guide consolidates key data, experimental protocols, and reaction pathways to support research and development activities.
Core Chemical and Physical Properties
1,3,6-Hexanetricarbonitrile is a tri-functional nitrile characterized by a hexane (B92381) backbone with cyano groups at the 1, 3, and 6 positions. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 1772-25-4 |
| Molecular Formula | C₉H₁₁N₃[1] |
| Molecular Weight | 161.20 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 255-260 °C at 2 mm Hg |
| Density | 1.04 g/mL at 25 °C |
| Refractive Index | n20/D 1.466 |
| Solubility | Soluble in polar solvents. |
| Synonyms | 1,3,6-Tricyanohexane, 4-Cyanosuberonitrile, Hexane-1,3,6-tricarbonitrile[1] |
Synthesis of 1,3,6-Hexanetricarbonitrile
A common method for the synthesis of 1,3,6-Hexanetricarbonitrile involves the reaction of a butylene derivative with a cyanide source. The following protocol is based on procedures outlined in patent literature.[2]
Experimental Protocol: Synthesis from 1,6-dicyano-2-butylene
Materials:
-
1,6-dicyano-2-butylene
-
Hydrochloric acid (HCl) in methanol (B129727) solution
-
Sodium cyanide (NaCN)
-
Reaction vessel with stirring and temperature control
-
Purification apparatus (e.g., distillation equipment)
Procedure:
-
To a solution of 1,6-dicyano-2-butylene, add an HCl-methanol solution.
-
Heat the reaction mixture to a temperature between 40-60°C and maintain for 4-6 hours with continuous stirring.[3]
-
After the initial reaction period, add sodium cyanide (NaCN) to the mixture.
-
Continue the reaction at a temperature in the range of 40-101°C for an additional 2-7 hours.[2]
-
Upon completion, the reaction mixture is worked up to isolate the crude 1,3,6-Hexanetricarbonitrile.
-
The crude product is then purified, typically by vacuum distillation, to yield the final product with a purity of over 99%.[2]
Note: This protocol is a general guideline. Specific molar ratios and reaction times may be optimized for yield and purity. For instance, one variation of the protocol specifies reacting 1,6-dicyano-2-butylene with 90g of HCl methanol solution at 50°C for 5 hours, followed by the addition of NaCN and reaction at 80°C for 5 hours, resulting in a yield of 61.2%.
Key Chemical Transformations
The three nitrile groups of 1,3,6-Hexanetricarbonitrile are reactive sites for various chemical transformations, primarily hydrolysis and reduction.[4]
Hydrolysis to 1,3,6-Hexanetricarboxylic Acid
The nitrile groups can be hydrolyzed to carboxylic acid groups under acidic or basic conditions. This reaction typically proceeds through an amide intermediate.[4]
Materials:
-
1,3,6-Hexanetricarbonitrile
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Reflux apparatus
-
Extraction and purification equipment
Procedure:
-
The nitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid.[5][6]
-
The reaction is monitored until completion (e.g., by TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The 1,3,6-Hexanetricarboxylic acid is isolated. This may involve extraction with an organic solvent followed by evaporation of the solvent.
-
The crude product can be further purified by recrystallization or chromatography.
Reduction to 1,3,6-Triaminohexane
The nitrile groups can be reduced to primary amine groups using catalytic hydrogenation or chemical reducing agents.[4]
Materials:
-
1,3,6-Hexanetricarbonitrile
-
Raney Nickel (moist)
-
Potassium borohydride (B1222165) (KBH₄)
-
Dry ethanol
-
Reaction flask with magnetic stirring
-
Filtration and purification apparatus
Procedure:
-
In a reaction flask, combine KBH₄ and moist Raney Nickel in dry ethanol. A typical molar ratio of substrate:Raney Ni:KBH₄ is 1:1:4.[7]
-
Add 1,3,6-Hexanetricarbonitrile to the mixture while stirring.[7]
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.[7]
-
After the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
The organic layer is dried and the solvent is evaporated to yield 1,3,6-Triaminohexane.
Application as a Battery Electrolyte Additive
1,3,6-Hexanetricarbonitrile has garnered interest as an electrolyte additive in high-voltage lithium-ion and aqueous zinc-ion batteries.[8] It can enhance the electrochemical performance by forming a stable solid electrolyte interphase (SEI) on the anode surface and a cathode electrolyte interphase (CEI) on the cathode surface.[8][9] This protective layer suppresses electrolyte decomposition and dendrite growth, leading to improved cycling stability and capacity retention.[8][9]
Experimental Protocol: Electrochemical Testing in a Lithium-Ion Battery
Materials and Equipment:
-
Electrolyte Preparation:
-
Standard electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:2 by volume).
-
1,3,6-Hexanetricarbonitrile (HTCN, high purity).
-
-
Cell Assembly:
-
Cathode: e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).
-
Anode: Lithium metal foil.
-
Separator: e.g., polypropylene (B1209903) microporous membrane.
-
Coin cell components (CR2032).
-
Glovebox with an argon atmosphere.
-
-
Electrochemical Analysis:
-
Battery cycler (for galvanostatic charge/discharge).
-
Potentiostat with frequency response analyzer (for cyclic voltammetry and electrochemical impedance spectroscopy).
-
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte by dissolving the desired amount of HTCN (e.g., 1 wt%) into the standard electrolyte inside an argon-filled glovebox.
-
Cathode Preparation: Mix the active material (e.g., NCM811), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. Coat the slurry onto an aluminum foil current collector and dry to remove the solvent.
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and the prepared electrolyte.
-
Electrochemical Measurements:
-
Galvanostatic Cycling: Cycle the cells at various C-rates within a defined voltage window (e.g., 3.0-4.35 V vs. Li/Li⁺) to evaluate capacity retention and coulombic efficiency.
-
Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 0.1 mV/s) to investigate the electrochemical reactions occurring at the electrode-electrolyte interface.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the interfacial and charge-transfer resistances.
-
Safety and Handling
1,3,6-Hexanetricarbonitrile is classified as harmful if swallowed or inhaled. It is a combustible liquid. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
1,3,6-Hexanetricarbonitrile is a valuable chemical intermediate with applications ranging from polymer synthesis to advanced energy storage. Its trifunctional nature allows for the creation of complex molecular architectures and functional materials. This guide provides a foundational understanding of its properties, synthesis, and key reactions to facilitate further research and development.
References
- 1. 1,3,6-Hexanetricarbonitrile | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR20170035828A - Preparation Method of 1, 3, 6-Hexanetricarbonitrile - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,3,6-Hexanetricarbonitrile | 1772-25-4 | Benchchem [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
